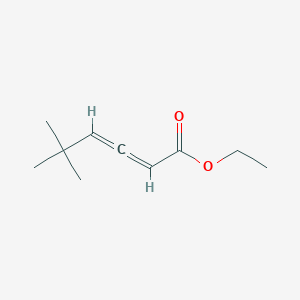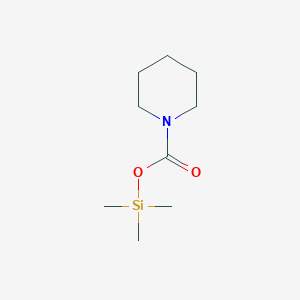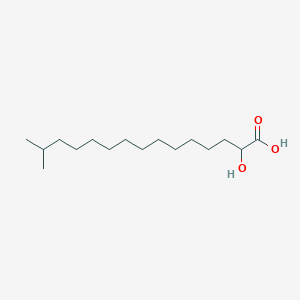
Piperidine, 1-(1-methyl-2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 1-(1-methyl-2-propenyl)-: is an organic compound with the molecular formula C9H17N . It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a 1-methyl-2-propenyl group attached to the nitrogen atom of the piperidine ring. Piperidine derivatives are significant in various fields, including pharmaceuticals, agrochemicals, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of Pyridine: One common method for synthesizing piperidine derivatives involves the hydrogenation of pyridine.
Alkylation of Piperidine: Another method involves the alkylation of piperidine with appropriate alkyl halides or alkenes.
Industrial Production Methods: Industrial production of piperidine derivatives often involves large-scale hydrogenation processes using robust catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Piperidine derivatives can undergo oxidation reactions to form N-oxides.
Reduction: Reduction of piperidine derivatives can lead to the formation of secondary amines.
Substitution: Piperidine derivatives can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, base catalysts
Major Products:
Oxidation: Piperidine N-oxides
Reduction: Secondary amines
Substitution: Alkylated piperidine derivatives
Scientific Research Applications
Chemistry: Piperidine derivatives are widely used as building blocks in organic synthesis. They serve as intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, piperidine derivatives are used as probes to study enzyme mechanisms and receptor interactions. They are also employed in the design of bioactive molecules .
Medicine: Piperidine derivatives have significant medicinal applications. They are found in various classes of drugs, including analgesics, antipsychotics, and antihistamines. Their ability to interact with biological targets makes them valuable in drug discovery .
Industry: In the industrial sector, piperidine derivatives are used as catalysts, corrosion inhibitors, and in the production of polymers and resins .
Mechanism of Action
The mechanism of action of piperidine derivatives involves their interaction with specific molecular targets, such as enzymes, receptors, and ion channels. These interactions can modulate biological pathways, leading to therapeutic effects. For example, piperidine derivatives can inhibit enzymes involved in neurotransmitter degradation, thereby enhancing neurotransmitter levels and improving neurological function .
Comparison with Similar Compounds
Pyridine: A six-membered heterocyclic compound with a nitrogen atom.
Uniqueness: Piperidine, 1-(1-methyl-2-propenyl)- is unique due to the presence of the 1-methyl-2-propenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it valuable in specific applications .
Properties
CAS No. |
37857-34-4 |
|---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
1-but-3-en-2-ylpiperidine |
InChI |
InChI=1S/C9H17N/c1-3-9(2)10-7-5-4-6-8-10/h3,9H,1,4-8H2,2H3 |
InChI Key |
AOLMMQXSSNTSQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)N1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1,2,2-Tris(2-ethylhexoxy)ethoxymethyl]heptane](/img/structure/B14679999.png)
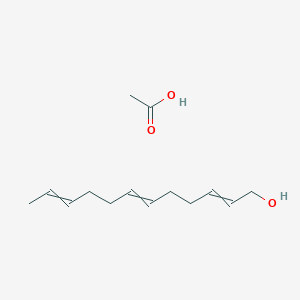


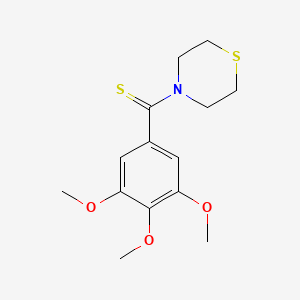
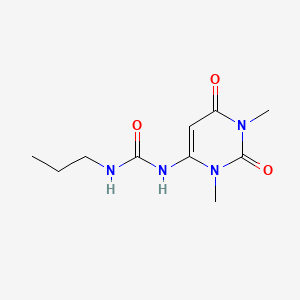
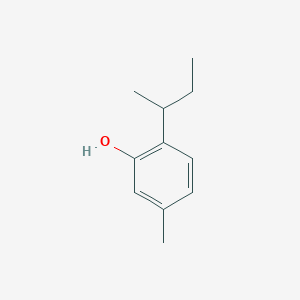
![4-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline](/img/structure/B14680042.png)

